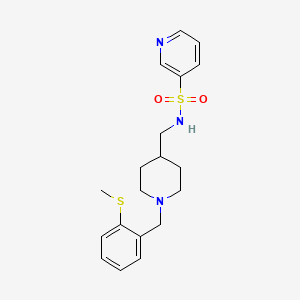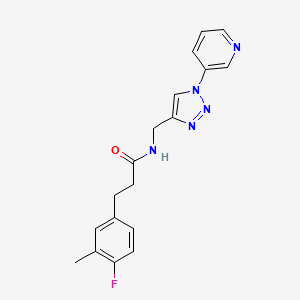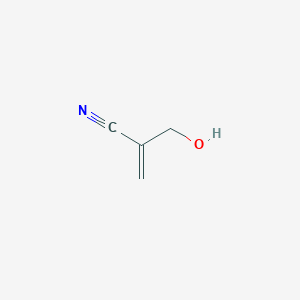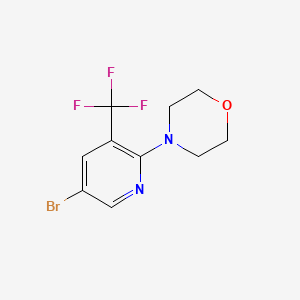
N-(2-morpholinopyrimidin-5-yl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “N-(2-morpholinopyrimidin-5-yl)cyclopentanecarboxamide” consists of a total of 38 bonds, including 23 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, and 12 aromatic bonds . It also contains 3 six-membered rings, 1 secondary amide (aromatic), 1 tertiary amine (aromatic), 1 ether (aliphatic), 1 Pyridine, and 1 Pyrimidine .科学的研究の応用
Use in Metal-Organic Frameworks (MOFs)
This compound has been used in the synthesis of stable porous In-MOFs . The MOF 1 and Ag@1, synthesized using this compound, have strong adsorption capabilities. Particularly, MOF 1 shows significant dynamic selectivity for C2H2/CH4 and CO2/CH4, and is an efficient catalyst for fixing CO2 and epoxides .
Herbicidal Activity
A derivative of this compound, 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine, has shown herbicidal activity against Phalaris minor, a major weed of wheat crop . This compound was found to be comparable in activity to the reference herbicide isoproturon .
Safety and Hazards
The safety data sheet for a similar compound, N-Methyl-(2-morpholinopyrimidin-5-yl)methylamine, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It may also be harmful if swallowed, in contact with skin, or if inhaled . It’s important to note that this data may not directly apply to “N-(2-morpholinopyrimidin-5-yl)cyclopentanecarboxamide”, but it gives an idea of the potential hazards associated with similar compounds.
作用機序
Target of Action
It’s structurally related to a class of compounds known as pyrrolo [3,2-d]pyrimidines, which have been studied for many years as potential lead compounds for the development of antiproliferative agents .
Mode of Action
The related pyrrolo [3,2-d]pyrimidines have been hypothesized to act as dna or rna alkylators . This suggests that N-(2-morpholinopyrimidin-5-yl)cyclopentanecarboxamide might interact with its targets by alkylating DNA or RNA, leading to changes in the genetic material of the cells.
Biochemical Pathways
Dna alkylation, a potential mode of action for this compound, can disrupt various cellular processes, including dna replication and transcription, leading to cell death .
Result of Action
If it acts as a dna or rna alkylator like its related compounds, it could potentially cause dna damage, disrupt normal cellular processes, and lead to cell death .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-(2-morpholinopyrimidin-5-yl)cyclopentanecarboxamide is not clearly defined in the available literature. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action.
It’s important to note that this compound is structurally related to the pyrrolo [3,2-d]pyrimidines, which have been studied as potential antiproliferative agents .
特性
IUPAC Name |
N-(2-morpholin-4-ylpyrimidin-5-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c19-13(11-3-1-2-4-11)17-12-9-15-14(16-10-12)18-5-7-20-8-6-18/h9-11H,1-8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPZJBPEZUZARO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CN=C(N=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-((4-fluorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2990203.png)
![5-chloro-2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2990205.png)
![N-(4-fluorobenzyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2990207.png)
![(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6S)-2-[[(3R,5S,6R,8S,9S,10S,12S,13S,14S,17R)-3,12-Dihydroxy-4,4,8,10,14-pentamethyl-17-[(2Z)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/no-structure.png)
![N-(2,5-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2990209.png)
![5-[(4-Fluorophenyl)methyl]-8-(4-methoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2990211.png)


![4-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B2990218.png)




![Methyl 4-(4-oxospiro[chroman-2,3'-pyrrolidin]-1'-ylcarbonyl)benzoate](/img/structure/B2990224.png)